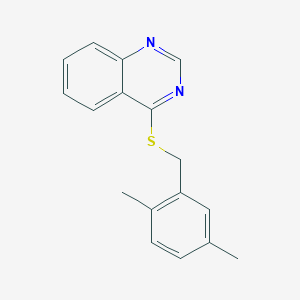

4-((2,5-Dimethylbenzyl)thio)quinazoline

Description

Contextualization of Quinazoline (B50416) Heterocycles in Contemporary Medicinal Chemistry Research

The quinazoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Consequently, quinazoline and its derivatives have become foundational components in the design and development of novel therapeutic agents. nih.govnih.gov

The versatility of the quinazoline nucleus has been demonstrated by its presence in numerous clinically approved drugs and investigational molecules. nih.gov These compounds exhibit a diverse range of biological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant properties. nih.govnih.govnih.govresearchgate.net A particularly significant area of research has focused on quinazoline derivatives as protein kinase inhibitors. nih.gov Several successful anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline (B1210976) framework and function by inhibiting the epidermal growth factor receptor (EGFR), a key target in various cancers. nih.govresearchgate.netsemanticscholar.org The success of these established drugs continues to fuel research into novel quinazoline analogues with improved efficacy and selectivity. nih.gov

Rationale for Investigation of Thioquinazoline Derivatives within the Quinazoline Class

Within the broad class of quinazoline-based compounds, the introduction of a sulfur linkage, particularly as a thioether group, represents a key strategic modification in medicinal chemistry. This approach is driven by the rationale that incorporating a sulfur atom can significantly modulate a molecule's physicochemical properties—such as lipophilicity, electronic distribution, and hydrogen-bonding capacity—thereby altering its interaction with biological targets and enhancing its therapeutic potential.

Research has consistently shown that thio-substituted quinazolines possess a distinct and potent range of biological activities. For instance, various 2-thio and 4-thio quinazoline derivatives have been synthesized and evaluated for their therapeutic properties. nih.govnih.gov Specific studies have demonstrated that these compounds can exhibit significant antifungal, antibacterial, antiviral, and anticancer effects. nih.gov For example, a series of novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety displayed noteworthy antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Similarly, S-substituted 2-thioxoquinazolin-4-ones have been investigated as potent anticancer agents, with some analogues showing greater cytotoxicity against cancer cell lines than the reference drug gefitinib. nih.gov The synthesis of these thio-derivatives is often achieved through straightforward chemical reactions, such as the alkylation of a thione or the nucleophilic substitution of a halogenated quinazoline with a thiol, making them an accessible class of compounds for further development.

Specific Research Importance of 4-((2,5-Dimethylbenzyl)thio)quinazoline Analogues

The specific research focus on this compound and its analogues is rooted in the established anti-proliferative potential of the 4-alkyl(aryl)thioquinazoline chemical class. The core structure serves as a versatile scaffold where modifications to the substituent groups can be systematically explored to understand structure-activity relationships (SAR) and optimize biological efficacy. The primary importance of investigating analogues like this compound lies in determining how the nature and position of substituents on the benzyl (B1604629) ring influence their anticancer activity.

A key study in this area involved the synthesis and evaluation of various S'-substituted 4-alkyl(aryl)thioquinazoline derivatives for their in vitro anti-proliferative activities against several cancer cell lines. The compounds were synthesized via a thioetherification reaction between 4-chloroquinazolines and corresponding thiol compounds. The results of this research highlighted that several analogues were highly effective against prostate cancer (PC3) cells. The data from this study provides a clear rationale for the synthesis of the 2,5-dimethyl substituted analogue as part of a broader investigation into the steric and electronic effects of the benzyl moiety on bioactivity.

| Compound ID | Arylmethyl Substituent | IC₅₀ (μM) |

|---|---|---|

| 3a | Benzyl | 5.6 |

| 3c | 4-Fluorobenzyl | 1.8 |

| 3d | 4-Chlorobenzyl | 8.1 |

| 3f | 4-Methylbenzyl | 8.7 |

| 3l | 2-Fluorobenzyl | 8.9 |

The findings indicate that substitutions on the benzyl ring significantly impact cytotoxic potency. For example, the presence of a fluorine atom at the 4-position of the benzyl ring (compound 3c) resulted in the highest activity, with an IC₅₀ value of 1.8 μM. This suggests that electronic properties, such as electronegativity, play a crucial role. The investigation of the 2,5-dimethyl analogue is therefore a logical step to further probe the SAR of this class of compounds.

Overview of Advanced Research Objectives and Contributions

The overarching research objective for investigating this compound and its analogues is the discovery and development of novel, potent, and selective therapeutic agents, particularly for oncology and virology. The primary goals are to synthesize new chemical entities based on the thioquinazoline scaffold and to conduct comprehensive biological evaluations to identify lead compounds with significant activity.

A crucial component of this research is the elucidation of detailed structure-activity relationships (SAR). By systematically altering the substitution patterns on the quinazoline core and the appended thioether moiety, researchers aim to understand the molecular features essential for biological activity. nih.gov This knowledge contributes significantly to the field of medicinal chemistry by enabling the rational design of more effective drugs. For example, studies on 4-thioquinazoline derivatives containing a chalcone moiety have not only identified compounds with potent anti-TMV activity but have also led to the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.gov These predictive models are valuable tools that can guide future synthesis efforts, making the drug discovery process more efficient. The ultimate contribution of this line of research is the expansion of the chemical space for quinazoline-based therapeutics and the potential identification of clinical candidates for treating diseases such as cancer and viral infections. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-[(2,5-dimethylphenyl)methylsulfanyl]quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-12-7-8-13(2)14(9-12)10-20-17-15-5-3-4-6-16(15)18-11-19-17/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKFLMAJIMEESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Elucidation of Advanced Synthetic Routes to 4-((2,5-Dimethylbenzyl)thio)quinazoline

The construction of the this compound scaffold typically involves a multi-step synthetic sequence, beginning with the formation of the quinazoline (B50416) ring system, followed by the introduction of the desired thioether moiety.

A common and established route commences with the synthesis of a 4(3H)-quinazolinone intermediate. nih.gov This is often achieved by reacting a substituted 2-aminobenzoic acid with formamide (B127407) at elevated temperatures. nih.gov The resulting quinazolinone is then converted to a more reactive intermediate, 4-chloroquinazoline (B184009), through a chlorination reaction, commonly employing thionyl chloride (SOCl₂). nih.gov The final step involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position with the corresponding thiol, in this case, (2,5-dimethylphenyl)methanethiol (B2374210). This reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate nucleophile.

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters at each step. For the initial formation of the quinazolinone intermediate, key variables include the reaction temperature and duration. For instance, heating 2-aminobenzoic acid with formamide is often conducted at temperatures ranging from 140 to 145 °C for several hours to ensure complete cyclization. nih.gov

In the subsequent chlorination step, the choice of chlorinating agent and reaction conditions is crucial to maximize the yield of 4-chloroquinazoline while minimizing side products. The reaction of 4(3H)-quinazolinone with thionyl chloride is a standard procedure. nih.gov

The final nucleophilic substitution step to introduce the thioether linkage requires careful selection of the base, solvent, and temperature. A variety of bases can be employed to deprotonate the (2,5-dimethylphenyl)methanethiol, with common choices including alkali metal carbonates or hydroxides. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. The reaction temperature is also a critical parameter that can influence the reaction rate and the formation of impurities.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 12 | 75 | 92 |

| 2 | NaH | THF | 60 | 8 | 85 | 95 |

| 3 | Cs₂CO₃ | Acetonitrile | 70 | 10 | 82 | 94 |

| 4 | NaOH | Ethanol | Reflux | 6 | 70 | 88 |

The formation of the thioether bond at the 4-position of the quinazoline ring proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net In this reaction, the electron-deficient quinazoline ring is activated towards nucleophilic attack, particularly at the C4 position, which is further activated by the electron-withdrawing nature of the pyrimidine (B1678525) ring nitrogens.

The reaction is initiated by the deprotonation of (2,5-dimethylphenyl)methanethiol by a base to form the highly nucleophilic thiolate anion. This thiolate then attacks the C4 carbon of 4-chloroquinazoline, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the delocalization of the negative charge over the aromatic system. The final step involves the departure of the chloride leaving group, restoring the aromaticity of the quinazoline ring and yielding the final product, this compound. The rate of this reaction is influenced by the nucleophilicity of the thiol, the electrophilicity of the quinazoline ring, and the stability of the leaving group.

While the traditional SNAr reaction is effective, modern synthetic methodologies often employ catalytic systems to enhance reaction efficiency, broaden substrate scope, and operate under milder conditions.

Palladium-catalyzed C-S cross-coupling reactions represent a powerful tool for the formation of aryl thioether bonds. mdpi.com In the context of this compound synthesis, a palladium catalyst could potentially be used to couple 4-chloroquinazoline with (2,5-dimethylphenyl)methanethiol. These reactions typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is thought to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate, and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Indium-mediated reactions have also emerged as a valuable method in organic synthesis. While specific applications to 4-thioquinazoline synthesis are less commonly reported, indium and its salts are known to catalyze a variety of organic transformations. Their Lewis acidic nature could potentially activate the 4-chloroquinazoline towards nucleophilic attack.

The use of such catalytic systems could offer advantages such as lower reaction temperatures, shorter reaction times, and higher yields compared to traditional uncatalyzed methods.

Molecular Interactions and Biological Target Engagement Investigations

Elucidation of Molecular Mechanism of Action

Identification of Specific Protein-Ligand Interaction Sites

There is no available data identifying the specific protein targets of 4-((2,5-Dimethylbenzyl)thio)quinazoline or detailing the amino acid residues involved in any potential protein-ligand interactions.

Binding Kinetics and Thermodynamics Studies with Isolated Targets

Information regarding the binding affinity (such as Kd or IC50 values), association and dissociation rate constants (kon and koff), or the thermodynamic parameters (enthalpy and entropy) of this compound with any biological target has not been reported.

Allosteric Modulation or Orthosteric Binding Characterization

It is currently unknown whether this compound acts as an orthosteric or allosteric modulator of any protein. Studies to characterize its binding site and mechanism of action have not been published.

Comprehensive Structure-Activity Relationship (SAR) Analysis

Correlation of Specific Structural Features with Observed Biological Activity Potency

Without any reported biological activity for this compound, it is impossible to establish any correlation between its specific structural features—such as the 2,5-dimethylbenzyl thioether moiety at the 4-position—and biological potency.

Development of Pharmacophore Models Based on SAR Data

No pharmacophore models based on the structure-activity relationship data of this compound have been developed, as the foundational SAR data is absent from the public domain.

Computational and Theoretical Chemistry Applications in Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egnih.govresearchgate.netresearchgate.netnih.govnih.gov This method is frequently employed to forecast the interaction between a small molecule (ligand), such as 4-((2,5-Dimethylbenzyl)thio)quinazoline, and a macromolecular target, typically a protein. ekb.egnih.govresearchgate.netresearchgate.netnih.govnih.gov

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within the active site of a protein. For this compound, a docking simulation would involve placing the molecule into the binding pocket of a relevant biological target. The quinazoline (B50416) scaffold is known to interact with a variety of protein targets, including kinases and other enzymes. nih.gov

A detailed analysis of the docked conformation would reveal key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring could act as hydrogen bond acceptors, forming interactions with donor residues in the protein's active site.

Hydrophobic Interactions: The 2,5-dimethylbenzyl group and the quinazoline ring system provide significant hydrophobic surface area, which can engage in favorable interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic nature of both the quinazoline and the benzyl (B1604629) moieties allows for potential pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The precise nature and geometry of these interactions are critical for determining the specificity and affinity of the compound for its target.

Beyond identifying the binding mode, molecular docking algorithms can estimate the binding affinity of a ligand for its target. This is typically expressed as a scoring function, which calculates a numerical value representing the strength of the interaction (e.g., in kcal/mol). sdiarticle3.com A lower (more negative) binding energy generally indicates a more stable complex and, potentially, a more potent compound. sdiarticle3.com

This predictive capability is invaluable for virtual screening and lead optimization. By docking a series of analogs of this compound, researchers can rank them based on their predicted binding affinities. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. For instance, modifications to the substitution pattern on the benzyl ring or the quinazoline core could be systematically evaluated in silico to identify derivatives with potentially improved target engagement.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govsdiarticle3.comijprajournal.com Should a series of analogs of this compound be synthesized and tested for a particular biological activity, QSAR modeling could be employed to understand the key structural features that govern their potency. nih.govsdiarticle3.comijprajournal.com

A QSAR model is developed by calculating a set of molecular descriptors for each compound in the series and then using statistical methods to correlate these descriptors with the observed biological activity. Molecular descriptors can be categorized as:

1D: Based on the molecular formula (e.g., molecular weight).

2D: Based on the 2D structure (e.g., connectivity indices, polar surface area).

3D: Based on the 3D conformation (e.g., molecular shape indices).

Once a statistically robust QSAR model is developed and validated, it can be used to:

Predict the activity of new, untested compounds.

Provide insights into the mechanism of action by identifying the molecular properties that are most important for activity.

Guide the design of new analogs with enhanced potency.

For instance, a QSAR study might reveal that increasing the hydrophobicity of the benzyl substituent or altering the electronic properties of the quinazoline ring leads to an increase in activity. This information would be invaluable for the rational design of the next generation of compounds.

Development of Predictive Models for Biological Activity based on Structural Features

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational chemistry for forecasting the biological activity of novel compounds. researchgate.net These models establish a mathematical correlation between the structural attributes of a molecule and its observed biological effect. For quinazoline derivatives, QSAR studies are vital for identifying promising candidates for further development. researchgate.net

The development of a predictive model for a class of compounds including this compound involves analyzing a dataset of related molecules with known activities. The model then identifies which structural features are statistically significant in determining the compound's potency. For this compound, key structural features would be dissected and encoded as numerical descriptors to build such a model.

| 2,5-Dimethylbenzyl Group | A benzyl ring substituted with two methyl groups at positions 2 and 5. | The substitution pattern on the benzyl ring is critical for defining specificity and potency. The methyl groups can enhance binding through hydrophobic interactions and influence the molecule's orientation within a target's binding pocket. |

These features are used to generate models that can predict the biological activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

Identification of Physicochemical Descriptors Influencing Biological Effects

The biological activity of a compound is not solely determined by its structural features but also by its physicochemical properties. These properties, often referred to as descriptors, govern how a molecule interacts with a biological system, including its absorption, distribution, and ability to reach its target. Computational tools can accurately predict these descriptors, providing a profile of the molecule's drug-like properties.

For this compound, several key descriptors are computationally estimated to understand its potential biological effects.

Table 2: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 294.41 g/mol | Influences diffusion and absorption; values under 500 g/mol are generally preferred for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 4.5 - 5.0 | A measure of lipophilicity, which affects solubility, permeability across membranes, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 37.5 Ų | Predicts transport properties. Lower TPSA values are associated with better permeability across the blood-brain barrier and cell membranes. |

| Hydrogen Bond Donors | 0 | The number of donor atoms influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 2 | The number of acceptor atoms affects solubility and the potential for target binding. |

| Rotatable Bonds | 4 | Indicates molecular flexibility, which can impact binding affinity and entropy. |

A positive correlation between lipophilicity (LogP) and the activity of certain quinazoline derivatives has been noted in some studies, suggesting that this is a critical descriptor for optimization. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADMET prediction has become an indispensable part of the drug discovery process, allowing for the early-stage filtering of compounds that are likely to fail in later clinical trials due to poor pharmacokinetic profiles or toxicity. nih.govresearchgate.netresearchgate.net

Computational Permeability and Solubility Predictions

A drug's ability to be absorbed into the bloodstream and permeate tissues is crucial for its efficacy. Computational models are widely used to predict these properties.

Solubility: The aqueous solubility of a drug affects its absorption from the gastrointestinal tract. Gravimetric methods and computational models like the modified Apelblat equation are used to determine and predict the solubility of quinazoline derivatives in various solvents. cibtech.org

Permeability: Models based on Lipinski's "Rule of Five" and Veber's rules help predict oral bioavailability. nih.gov Compounds that adhere to these rules are more likely to be orally active. Additionally, specific models can predict a compound's ability to cross the blood-brain barrier (BBB) or its interaction with efflux transporters like P-glycoprotein (P-gp), which can limit drug distribution. nih.gov

Table 3: Predicted ADME Properties for this compound

| Property | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may cross into the central nervous system, which could be a desired effect or a potential side effect depending on the therapeutic target. |

| P-gp Substrate | No | The compound is not likely to be actively pumped out of cells by the P-glycoprotein transporter, potentially leading to better bioavailability and distribution. |

| Lipinski's Rule of Five | Obeys (0 violations) | The compound has drug-like physicochemical properties consistent with a high likelihood of oral bioavailability. researchgate.net |

Theoretical Metabolic Stability and Cytochrome P450 Interaction Prediction

Metabolism is a primary determinant of a drug's half-life and potential for drug-drug interactions. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of the majority of drugs. mdpi.comnih.gov Predicting a compound's interaction with these enzymes is critical.

QSAR and machine learning models are developed using large datasets of known CYP inhibitors and substrates to predict how a new compound will behave. frontiersin.orgnih.gov These models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Inhibition of these enzymes can lead to dangerous drug-drug interactions. Poor metabolic stability can lead to rapid clearance of the compound, reducing its efficacy. nih.gov

Table 4: Predicted Cytochrome P450 Interaction Profile for this compound

| CYP Isoform | Predicted Interaction | Potential Consequence |

|---|---|---|

| CYP1A2 | Inhibitor | Potential for interaction with drugs metabolized by CYP1A2. |

| CYP2C9 | Non-inhibitor | Low likelihood of interactions with CYP2C9 substrates. |

| CYP2C19 | Inhibitor | Potential for interaction with drugs metabolized by CYP2C19. |

| CYP2D6 | Non-inhibitor | Low likelihood of interactions with CYP2D6 substrates. |

| CYP3A4 | Inhibitor | High potential for interactions, as CYP3A4 metabolizes a large percentage of clinical drugs. |

In Silico Toxicity Prediction (e.g., structural alerts for mutagenicity)

Early identification of potential toxicity is a key goal of in silico modeling. pageplace.de One of the most important endpoints is mutagenicity, which can be predicted by identifying "structural alerts"—specific chemical substructures known to be associated with DNA damage. nih.gov

The quinazoline ring itself can be a structural alert. Studies on quinoline analogues have shown that the position of nitrogen atoms can influence mutagenicity, often following metabolic activation by enzymes. nih.gov The presence of a quinoline-like core suggests that the potential for mutagenicity should be carefully evaluated. Some quinazoline derivatives have been found to be mutagenic in the Ames test, a common assay for predicting this type of toxicity. nih.gov Computational systems can automatically screen molecular structures for hundreds of known structural alerts. researchgate.net

Table 5: In Silico Toxicity Predictions for this compound

| Toxicity Endpoint | Prediction/Alert | Details |

|---|---|---|

| Mutagenicity (Ames) | Potential structural alert | The quinazoline core may be a structural alert for mutagenicity, potentially through metabolic epoxidation. nih.gov |

| Hepatotoxicity | Low-to-moderate risk predicted | Some quinazoline-based drugs have been associated with liver toxicity; predictive models assess this risk based on structural similarity to known hepatotoxins. |

| Carcinogenicity | No high-confidence alerts | While related to mutagenicity, specific alerts for carcinogenicity are distinct and were not flagged by standard models. |

| hERG Inhibition | Low risk predicted | Inhibition of the hERG potassium channel is a major cause of cardiotoxicity. In silico models predict a low probability of this interaction. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

Advanced Analytical and Characterization Methodologies for Research Studies

Spectroscopic Techniques for Investigating Molecular Recognition

Spectroscopic methods are crucial for understanding how a ligand like 4-((2,5-Dimethylbenzyl)thio)quinazoline interacts with biological macromolecules, such as proteins. These techniques provide insights into binding events, conformational changes, and the dynamics of the resulting complex.

Fluorescence Spectroscopy in Protein-Ligand Binding Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of a ligand to a protein. This method can rely on the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues) or the fluorescence of the ligand itself. When this compound binds to a target protein, changes in the fluorescence emission spectrum, intensity, or polarization can be observed.

Research Findings: No specific studies detailing the use of fluorescence spectroscopy to investigate the protein-binding characteristics of this compound were found. Such a study would typically involve titrating the protein with the compound and monitoring the quenching of the protein's intrinsic fluorescence. Analysis of this data would yield key binding parameters, as shown in the hypothetical data table below.

Hypothetical Data: Fluorescence Quenching Analysis

| Parameter | Hypothetical Value | Description |

| Binding Constant (Ka) | 1.5 x 105 M-1 | Represents the affinity of the ligand for the protein. |

| Number of Binding Sites (n) | ~1 | Indicates the stoichiometry of the binding interaction. |

| Quenching Mechanism | Static | Suggests the formation of a stable, non-fluorescent ground-state complex. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining atomic-resolution information about the structure and dynamics of molecules in solution. For a compound like this compound, NMR can be used to determine its three-dimensional structure and identify how that structure changes upon binding to a protein target (Protein-Ligand NMR). Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between atoms, helping to define the bound conformation of the ligand.

Research Findings: While standard 1H and 13C NMR spectra are used for the routine structural confirmation of related quinazoline (B50416) derivatives, specific research focusing on the conformational dynamics or detailed protein-ligand complex characterization of this compound is not available in the reviewed literature. mdpi.commdpi.comnih.gov A dedicated study would provide data on which parts of the molecule are involved in the binding interaction and how its flexibility is constrained within the binding pocket.

Circular Dichroism Spectroscopy for Ligand-Induced Conformational Changes

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is particularly sensitive to the secondary and tertiary structure of chiral molecules, including proteins. When a ligand binds, it can induce conformational changes in the protein (e.g., altering the alpha-helix or beta-sheet content), which can be detected as a change in the protein's CD spectrum.

Research Findings: There are no available studies that have employed circular dichroism to assess conformational changes in a protein target induced by the binding of this compound.

Chromatographic and High-Resolution Separation Methods for Research Applications

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical compound. A validated HPLC method provides a reliable way to separate the target compound from any impurities, starting materials, or by-products from its synthesis.

Research Findings: Specific, validated HPLC methods for the purity assessment of this compound have not been published. A typical method development would involve screening different columns, mobile phases, and detection wavelengths to achieve optimal separation. The parameters for a hypothetical method are presented below.

Hypothetical Data: HPLC Method Parameters

| Parameter | Hypothetical Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.2 minutes |

| Purity | >98% |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-((2,5-Dimethylbenzyl)thio)quinazoline, and how can reaction conditions be optimized?

- Methodological Answer : Key steps include refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acid (e.g., glacial acetic acid) to facilitate thioether bond formation. For example, details a similar synthesis using 18-hour reflux in DMSO followed by reduced-pressure distillation and crystallization . Optimize yield by adjusting stoichiometry of the thiolating agent (e.g., 2,5-dimethylbenzyl mercaptan) and monitoring reaction progress via TLC. Purification via water-ethanol recrystallization (65% yield reported in analogous syntheses) is critical for removing unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer : Combine H/C NMR to verify quinazoline core and thioether linkage, and X-ray crystallography for absolute configuration. demonstrates the use of Bruker APEX2 diffractometers and SHELX software for resolving crystal structures, with symmetry codes confirming spatial arrangements . High-resolution mass spectrometry (HRMS) is recommended for molecular weight validation, as exemplified in benzimidazole analogs from .

Q. What are the primary biological targets inferred from structural analogs of this compound?

- Methodological Answer : Structural analogs (e.g., isoxazole/thiazole derivatives in ) suggest kinase inhibition (e.g., EGFR or VEGFR) or antiviral activity via targeting viral proteases . Computational docking ( ) can prioritize targets by aligning the compound’s pharmacophore with known inhibitors . Validate hypotheses using enzyme inhibition assays (e.g., IC measurements) and cellular models (e.g., cancer cell lines from ) .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be systematically resolved?

- Methodological Answer : Apply ’s framework for qualitative data contradiction analysis. For example, discrepancies in IC values between enzymatic and cell-based assays may arise from off-target effects or differential membrane permeability. Use orthogonal assays (e.g., SPR for binding affinity vs. cytotoxicity assays) and meta-analysis of dose-response curves to identify confounding variables . Cross-validate findings with structural analogs (e.g., ’s Compound 25, which showed selective platelet aggregation inhibition) .

Q. What computational strategies predict binding affinity and selectivity against kinase targets?

- Methodological Answer : Employ molecular dynamics (MD) simulations and free-energy perturbation (FEP) to model interactions with ATP-binding pockets. highlights in silico studies using 4-hydroxyquinazoline scaffolds to optimize hydrogen bonding with kinase catalytic domains . Combine docking (AutoDock Vina) with MM/GBSA scoring to rank binding poses, and validate predictions via mutagenesis studies (e.g., alanine scanning in ’s dual RT/IN inhibitors) .

Q. How do modifications to the thioether substituent impact pharmacokinetics and metabolic stability?

- Methodological Answer : Replace the 2,5-dimethylbenzyl group with electron-withdrawing substituents (e.g., nitro or cyano groups) to modulate CYP450-mediated oxidation. ’s Compound 40 (2-methyl-4-thiazolyl analog) demonstrates improved metabolic stability in hepatic microsome assays . Use HPLC-MS to quantify plasma half-life in rodent models and correlate with LogP values calculated via ChemAxon.

Q. What novel derivatization strategies expand the pharmacological profile of this scaffold?

- Methodological Answer : Introduce heterocyclic moieties (e.g., imidazo[4,5-g]quinazolines in ) via condensation with substituted aldehydes. For instance, reflux this compound with 4-pyridinecarbaldehyde in ethanol/acetic acid to form Schiff bases, followed by cyclization . Screen derivatives for polypharmacology using kinome-wide profiling (e.g., DiscoverX panels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.